

Application Notes and Protocols for ML299

Administration in Mouse Models

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Compound of Interest

Compound Name: ML299

Cat. No.: B15579457

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Introduction

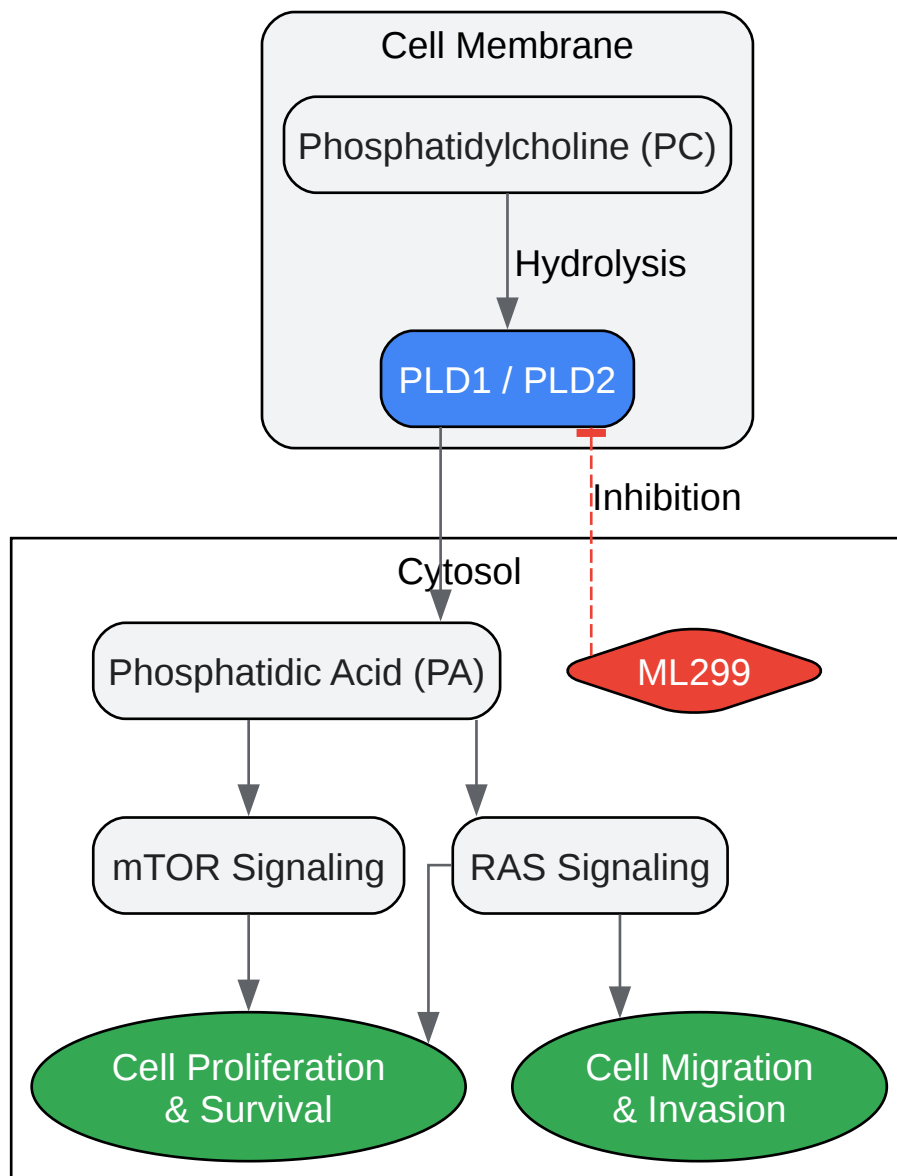
ML299 is a potent and selective dual inhibitor of Phospholipase D1 (PLD1) and Phospholipase D2 (PLD2).[1][2] It has been developed as a chemical probe to investigate the roles of these enzymes in various physiological and pathological processes. Of particular interest is its ability to decrease the invasive migration of U87-MG glioblastoma cells in vitro, suggesting its potential as a therapeutic agent in oncology.[2] **ML299** is characterized by its ability to penetrate the central nervous system (CNS), making it a valuable tool for in vivo studies targeting brain tumors and other CNS disorders.[1][2]

These application notes provide detailed protocols for the in vivo administration of **ML299** in mouse models, with a focus on pharmacokinetic (PK) profiling and a proposed efficacy study in an orthotopic glioblastoma model.

Mechanism of Action & Signaling Pathway

ML299 exerts its effects by inhibiting the enzymatic activity of both PLD1 and PL2. These enzymes are responsible for hydrolyzing phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that activates numerous downstream signaling pathways involved in cell growth, proliferation, survival, and migration. Key downstream effectors of PA include mTOR (mammalian target of rapamycin) and proteins of

the RAS superfamily. By blocking PA production, **ML299** can effectively attenuate these pro-tumorigenic signaling cascades.



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Figure 1: **ML299** inhibits PLD1/2, blocking the production of phosphatidic acid (PA) and downstream pro-tumorigenic signaling.

Data Presentation

Table 1: In Vitro Potency of **ML299**[1][2]

Assay Type	Target	IC ₅₀ (nM)
Cellular	PLD1	5.6
Cellular	PLD2	20
Biochemical	PLD1	48
Biochemical	PLD2	84

Table 2: In Vivo Pharmacokinetic Parameters of ML299 in Mice[2]

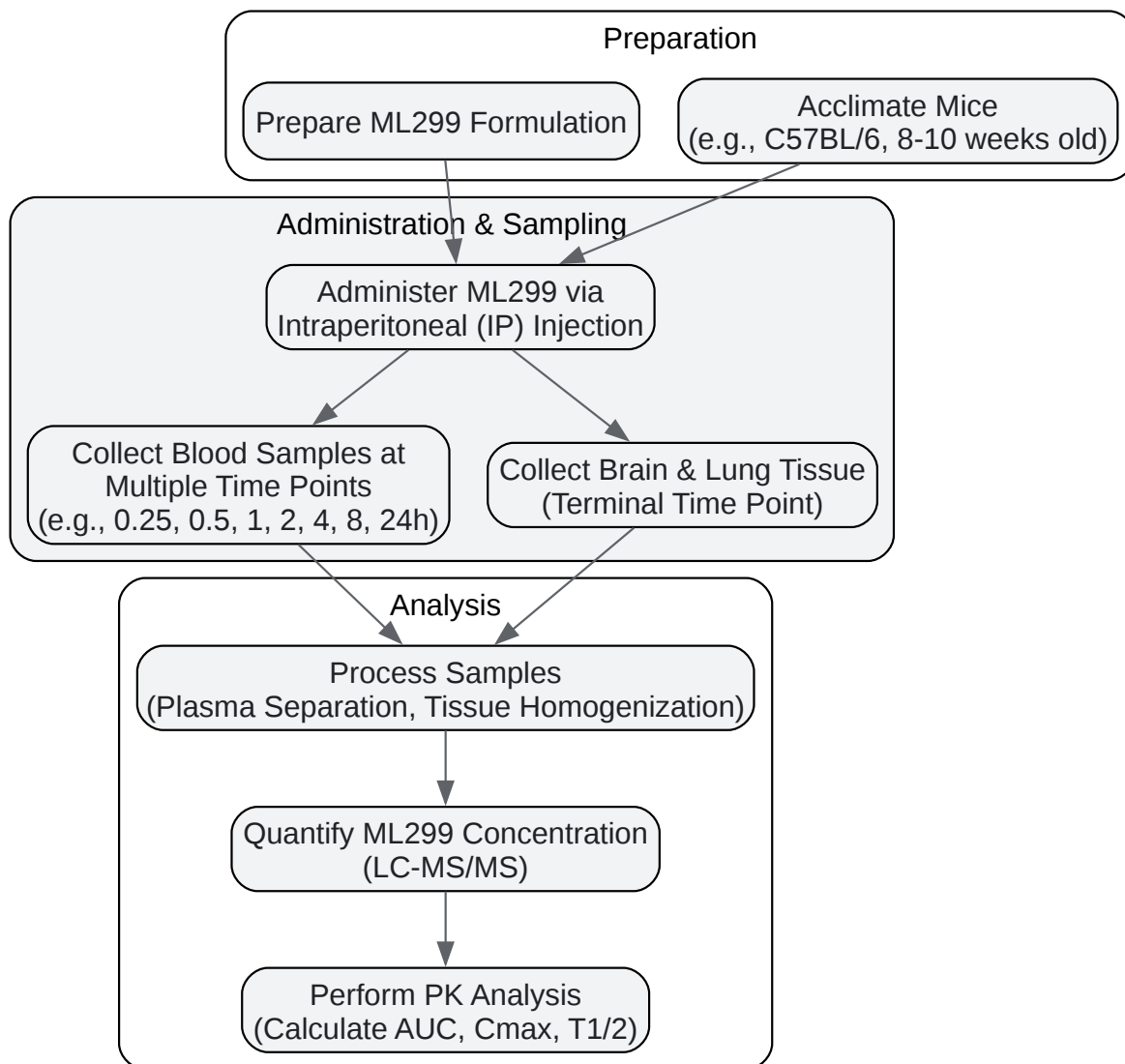
Parameter	Value	Notes
Dosing Route	Intraperitoneal (IP)	Selected to diminish first-pass metabolism effects.
CNS Penetrance (Brain-AUC/Plasma-AUC)	0.44	Indicates good distribution to the central nervous system.
Plasma Protein Binding (mouse, % free)	3.0	

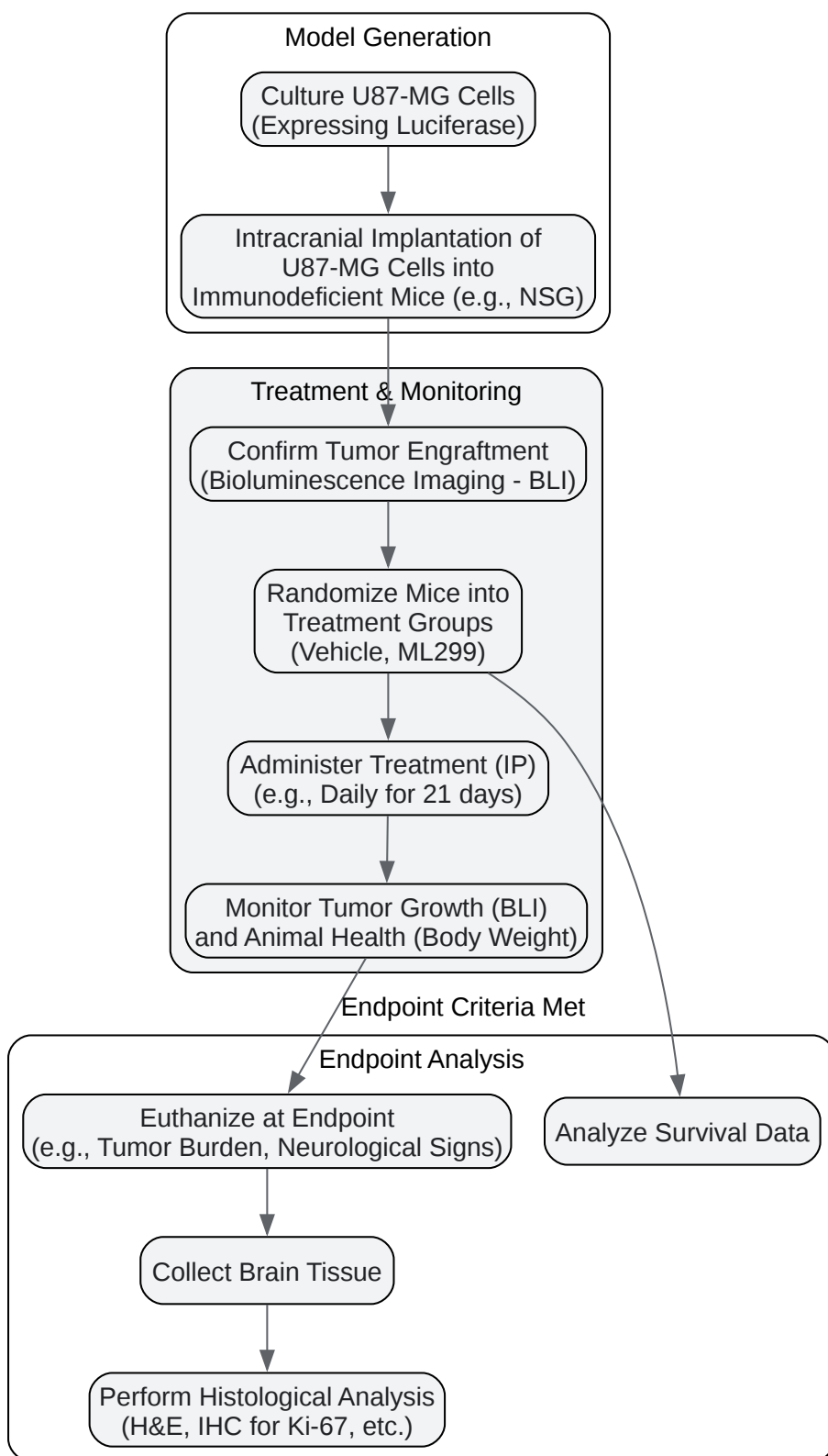
Note: Specific dosage for PK studies was not detailed in the primary literature but was sufficient to determine the brain-to-plasma ratio.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study of ML299 in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of **ML299** in mice following intraperitoneal administration.





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References

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- 2. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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